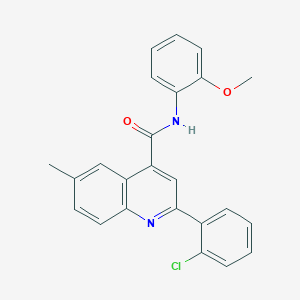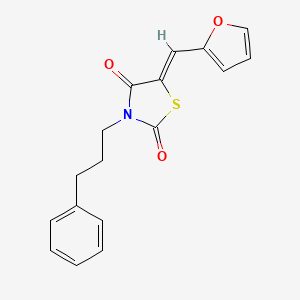![molecular formula C18H17FN2O3 B4773934 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as FLBQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLBQ is a quinoxaline derivative that exhibits various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone acts as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By inhibiting MAO-B, 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone increases the levels of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has some limitations for lab experiments. It is a highly potent compound, and caution should be taken when handling it. Additionally, 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several possible future directions for the study of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One possible direction is the development of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of various diseases. Another possible direction is the study of the structure-activity relationship of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone and its derivatives to identify compounds with improved therapeutic properties. Additionally, the study of the pharmacokinetics and pharmacodynamics of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone may provide valuable insights into its therapeutic potential.
Aplicaciones Científicas De Investigación
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
4-[2-(2-fluorophenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-15(24-16-10-6-3-7-12(16)19)18(23)21-11-17(22)20-13-8-4-5-9-14(13)21/h3-10,15H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDILXXFSOJQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B4773858.png)
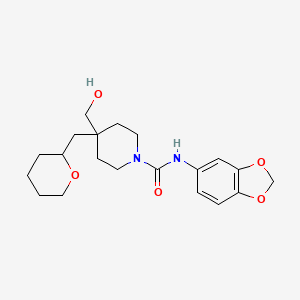
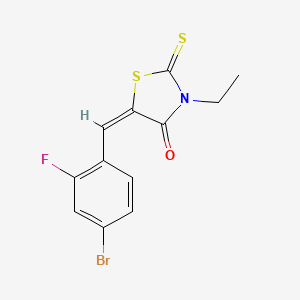
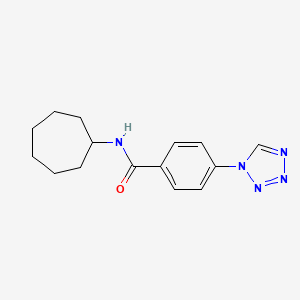
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)
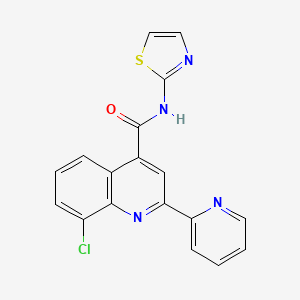

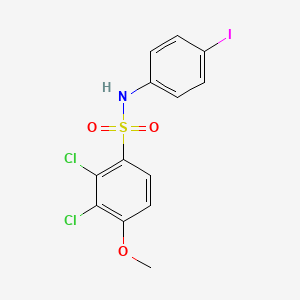
![5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4773916.png)
![{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid](/img/structure/B4773923.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4773926.png)
